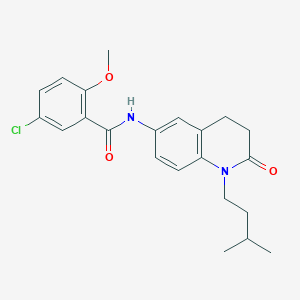

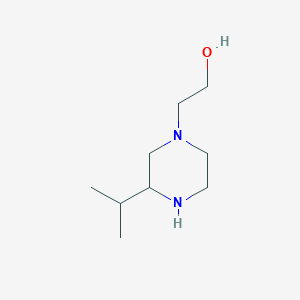

2-(3-Propan-2-ylpiperazin-1-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Propan-2-ylpiperazin-1-yl)ethanol, commonly known as PIPES, is a widely used buffer in biochemical and physiological research. It is a zwitterionic compound that is highly soluble in water and has a pKa value of 7.5, making it an effective buffer at physiological pH. PIPES has a unique chemical structure that makes it an excellent choice for various applications in the laboratory.

Wissenschaftliche Forschungsanwendungen

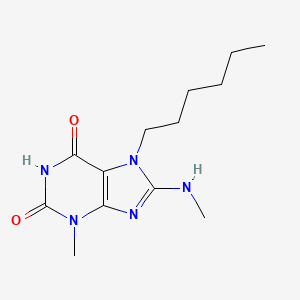

Antibacterial Activity

Compounds with a piperazin-1-yl structure, like our compound of interest, have been found to have antibacterial activity . For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus .

Antimicrobial Activity

The compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), which has a similar structure to our compound, has been synthesized and found to exhibit antimicrobial activity . It was taken up by more than 50% of microbial cells within 30 min, resulting in cell disruption . One of the mechanisms underlying the antimicrobial activity of PNT is the inhibition of DNA gyrase .

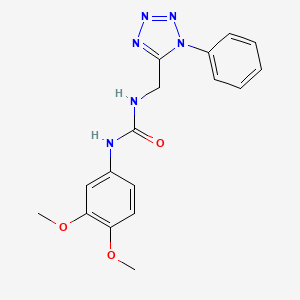

Antipsychotic Activity

Piperazine derivatives have a wide range of biological activities, including antipsychotic activity . 3-(Piperazin-1-yl)-1,2-benzothiazole, a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Antiviral Activity

Piperazine derivatives also exhibit antiviral activity . This suggests that our compound of interest could potentially be used in the development of antiviral drugs.

Anti-HIV-1 Activity

Piperazine derivatives have been found to have anti-HIV-1 activity . This suggests that our compound of interest could potentially be used in the development of drugs to treat HIV-1.

MC4 Receptor Agonistic Activity

Piperazine derivatives have been found to have MC4 receptor agonistic activity . This suggests that our compound of interest could potentially be used in the development of drugs that act on the MC4 receptor.

Wirkmechanismus

Target of Action

The primary targets of 2-(3-Propan-2-ylpiperazin-1-yl)ethanol are bacterial cell membranes . This compound has been found to have outstanding antibacterial activity against various bacterial strains .

Mode of Action

The compound interacts with its targets by irreversibly damaging the bacterial cell membranes . This damage results in the leakage of cytoplasmic components such as nucleic acids and proteins .

Biochemical Pathways

The affected biochemical pathway primarily involves the integrity and function of the bacterial cell membrane. The irreversible damage to the cell membranes disrupts the normal functioning of the bacteria, leading to their death .

Pharmacokinetics

The compound has been described as having acceptable drug-like properties , suggesting it may have suitable pharmacokinetic properties for bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of bacterial cell membrane integrity and function, leading to the leakage of cytoplasmic components and ultimately, bacterial death .

Eigenschaften

IUPAC Name |

2-(3-propan-2-ylpiperazin-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8(2)9-7-11(5-6-12)4-3-10-9/h8-10,12H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOKQOIWMKSAHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R)-3-Methyloxolan-2-yl]methanol](/img/structure/B2420989.png)

![(E)-3-(but-2-enamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2420990.png)

![3-chloro-2-{4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2420996.png)

![2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2420999.png)

![1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride](/img/structure/B2421004.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2421006.png)